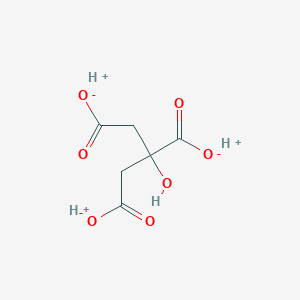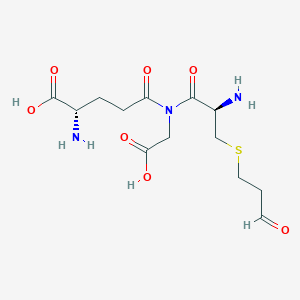
Hydron;2-hydroxypropane-1,2,3-tricarboxylate
Übersicht
Beschreibung
Solasulfone, auch bekannt als Sulphetrone, ist ein Antileprotikum, das aus der Stammverbindung Sulphetrone entwickelt wurde. Es wurde erstmals in den 1930er und 1940er Jahren als antibakterielles Mittel zur Behandlung von Tuberkulose und verschiedenen anderen Infektionen beschrieben und bewertet. Später stellte sich heraus, dass es auch bei der Behandlung von Lepra wirksam ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Solasulfone wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Sulfonylchlorid mit Anilin-Derivaten beinhaltet. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Die Synthese kann optimiert werden, indem Temperatur, Druck und Reaktionszeit gesteuert werden, um hohe Ausbeuten und Reinheit zu erreichen .
Industrielle Produktionsverfahren
Die industrielle Produktion von Solasulfone beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess wird hochskaliert, um die Produktion von signifikanten Mengen der Verbindung zu ermöglichen. Die industriellen Verfahren beinhalten auch Reinigungsschritte wie Kristallisation und Filtration, um sicherzustellen, dass das Endprodukt die geforderten Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Solasulfone durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Solasulfone kann oxidiert werden, um Sulfon-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Solasulfone in seine entsprechenden Amin-Derivate umwandeln.
Substitution: Solasulfone kann nukleophile Substitutionsreaktionen eingehen, bei denen die Sulfonylgruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Sulfon-Derivate.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Sulfonverbindungen.
Wissenschaftliche Forschungsanwendungen
Solasulfone wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung der Sulfonchemie verwendet.
Biologie: Untersucht wurden seine antibakteriellen Eigenschaften und seine Auswirkungen auf das mikrobielle Wachstum.
Medizin: Wird hauptsächlich zur Behandlung von Lepra und Tuberkulose eingesetzt. Es wurde auch für seine potenzielle Verwendung bei der Behandlung anderer bakterieller Infektionen untersucht.
Wirkmechanismus
Solasulfone übt seine Wirkung aus, indem es die Synthese von Folsäure in Bakterien hemmt, die für deren Wachstum und Vermehrung unerlässlich ist. Die Verbindung zielt auf das Enzym Dihydropteroatsynthase ab, das am Folsäuresyntheseweg beteiligt ist. Durch die Hemmung dieses Enzyms stört Solasulfone die Produktion von Folsäure, was zum Absterben der Bakterienzellen führt .
Wirkmechanismus
Solasulfone exerts its effects by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. The compound targets the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By inhibiting this enzyme, solasulfone disrupts the production of folic acid, leading to the death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Diaminodiphenylsulfon: Ein weiteres Antileprotikum mit ähnlichen antibakteriellen Eigenschaften.
Sulfasalazin: Wird zur Behandlung von entzündlichen Erkrankungen eingesetzt und hat einen ähnlichen Wirkmechanismus.
Sulfapyridin: Ein antibakterielles Mittel, das in Kombination mit anderen Medikamenten zur Behandlung von Infektionen eingesetzt wird.
Einzigartigkeit
Solasulfone ist einzigartig in seiner Fähigkeit, sowohl Lepra als auch Tuberkulose effektiv zu behandeln. Seine geringe Toxizität und hohe Wirksamkeit machen es zu einer wertvollen Verbindung bei der Behandlung dieser Krankheiten. Darüber hinaus ermöglicht seine chemische Struktur verschiedene Modifikationen, wodurch es zu einer vielseitigen Verbindung für weitere Forschung und Entwicklung wird .
Eigenschaften
IUPAC Name |
hydron;2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
141633-96-7 | |
| Record name | Citric acid polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141633-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Citric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
592.0 mg/mL | |
| Record name | Citric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77-92-9 | |
| Record name | Citric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 °C | |
| Record name | Citric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)













